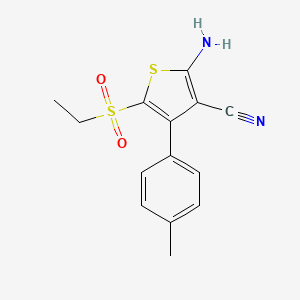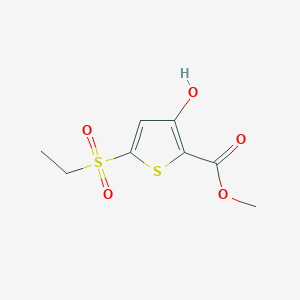
2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an azetidine ring, a pyridine ring, and a carbonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine typically involves the reaction of azetidine-1-carbonyl chloride with N-methylpyridin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-(4-(Azetidine-1-carbonyl)phenyl)-(hetero-)arylsulfonamide: This compound shares the azetidine-1-carbonyl group but differs in the arylsulfonamide moiety.
AZD-1656: A glucokinase activator that contains an azetidine-1-carbonyl group, used in diabetes research.
Uniqueness
2-(Azetidine-1-carbonyl)-N-methylpyridin-4-amine is unique due to its combination of an azetidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
azetidin-1-yl-[4-(methylamino)pyridin-2-yl]methanone |
InChI |
InChI=1S/C10H13N3O/c1-11-8-3-4-12-9(7-8)10(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3,(H,11,12) |
InChI Key |
VVYGFWCMMFRKQA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=C1)C(=O)N2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate](/img/structure/B12071659.png)


![3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid](/img/structure/B12071671.png)










